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Executive Summary
This technical guide provides a comprehensive examination of the physicochemical properties,

synthesis, analysis, and applications of 2-aminothiophene-3-carboxylic acid (CAS No.

56387-08-7). As a pivotal heterocyclic building block, this compound is of significant interest to

researchers in medicinal chemistry, drug development, and materials science. Its unique

trifunctional structure—comprising an aromatic thiophene ring, a nucleophilic amino group, and

a versatile carboxylic acid moiety—renders it a precursor to a diverse range of

pharmacologically active agents and functional materials. This document synthesizes field-

proven insights with established scientific data to offer a practical and in-depth resource for

laboratory professionals.

Molecular Identity and Structural Framework
2-Aminothiophene-3-carboxylic acid is a heterocyclic compound whose structure is

foundational to its chemical behavior and synthetic utility.

IUPAC Name: 2-aminothiophene-3-carboxylic acid
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CAS Number: 56387-08-7[1][2]

Molecular Formula: C₅H₅NO₂S[1][2]

Molecular Weight: 143.16 g/mol [1][2]

InChI Key: OHMLBZKIUZTEOC-UHFFFAOYSA-N[3]

The molecule's architecture features a planar, five-membered thiophene ring, which imparts

aromatic stability. The substituents at the C2 (amino) and C3 (carboxylic acid) positions are

crucial. The proximity of the electron-donating amino group and the electron-withdrawing

carboxylic acid group creates a unique electronic environment that dictates the molecule's

reactivity, acidity, and potential for intramolecular interactions. In solid form and in solutions

near neutral pH, the molecule can exist as a zwitterion, a characteristic that significantly

influences its solubility profile.
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Caption: Chemical structure of 2-aminothiophene-3-carboxylic acid.
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Core Physicochemical Properties
The utility of a chemical scaffold in drug development is fundamentally linked to its

physicochemical properties. These parameters govern its absorption, distribution, metabolism,

and excretion (ADME) profile, as well as its formulation feasibility.

Data Summary
Property Value / Description Source(s)

Appearance White crystalline solid. [1]

Molecular Weight 143.16 g/mol [1][2]

Melting Point

Not well-reported for the free

acid. The corresponding

methyl ester melts at 76-81 °C.

[4]

Boiling Point 347.1 °C (Predicted) [1][2]

Density 1.527 g/cm³ (Predicted) [1][2]

pKa 5.42 ± 0.20 (Predicted) [1]

Solubility

Slightly soluble in water;

soluble in ethanol and

dichloromethane.

[1]

Storage
2-8°C, protect from light, keep

dry.
[2]

In-Depth Analysis of Key Properties
Solubility Profile: The solubility of 2-aminothiophene-3-carboxylic acid is a direct

consequence of its amphoteric, amino acid-like structure.

Aqueous Solubility: The term "slightly soluble" indicates that its solubility in pure water is

limited.[1] This is typical for amino acids at their isoelectric point, where the net charge is

zero, minimizing interactions with polar water molecules. The solubility is expected to

increase significantly under acidic conditions (pH < 4) due to the protonation of the amino
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group, forming a cationic species, and under basic conditions (pH > 7) due to the

deprotonation of the carboxylic acid, forming an anionic species.[5]

Organic Solubility: Its reported solubility in ethanol and dichloromethane highlights the

contribution of the aromatic thiophene ring to its overall character.[1] The nonpolar ring and

carbon backbone allow for favorable interactions with less polar organic solvents. This dual

solubility is advantageous for both synthesis (organic solvents) and potential biological

applications (aqueous environments).

Acidity (pKa): The predicted pKa of ~5.4 reflects the acidity of the carboxylic acid group.[1] This

value is influenced by the electron-donating amino group at the adjacent position. The amino

group itself has a basic character, but its pKa is not specified in the available data.

Understanding these two pKa values is critical for designing purification protocols (e.g., acid-

base extraction) and predicting the molecule's charge state at physiological pH (7.4), which is

essential for receptor binding and membrane permeation.

Spectral Properties: Spectroscopic analysis is indispensable for structural confirmation and

purity assessment. While full spectra for the free acid are not readily available in public

databases, its expected spectral characteristics can be reliably predicted from its functional

groups and data from closely related analogues.

¹H NMR: The spectrum is expected to show two distinct doublets in the aromatic region

(approx. 6.5-7.5 ppm) corresponding to the two protons on the thiophene ring. A broad

singlet, which may disappear upon D₂O exchange, would be present for the amino (-NH₂)

protons. Most characteristically, a very broad, downfield signal between 10-12 ppm would

correspond to the carboxylic acid proton (-COOH).[6][7]

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly

downfield, typically in the 160-180 ppm range.[6][7] The four carbons of the thiophene ring

would appear in the aromatic region (approx. 100-150 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional

groups. Key expected absorptions include:

A very broad O-H stretch from 2500-3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.

[7]
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N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.[8]

A strong C=O (carbonyl) stretch for the carboxylic acid around 1700-1725 cm⁻¹.[7]

C=C stretching bands for the aromatic thiophene ring around 1400-1550 cm⁻¹.[9]

UV-Vis Spectroscopy: The aminothiophene chromophore is expected to dominate the UV-Vis

spectrum. Thiophene derivatives typically exhibit strong absorption bands in the UV region,

with a λmax expected around 260 nm.[10]

Synthesis, Reactivity, and Stability
The synthesis of 2-aminothiophene-3-carboxylic acid and its derivatives is most famously

achieved via the Gewald reaction, a testament to its efficiency and versatility.

The Gewald Reaction: A Cornerstone of Synthesis
The Gewald multicomponent reaction is a one-pot synthesis that combines a ketone or

aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the

presence of a basic catalyst.[11][12] This reaction directly assembles the highly functionalized

2-aminothiophene ring system.
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Caption: Workflow for the synthesis of 2-aminothiophene-3-carboxylic acid.
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Experimental Protocol: Gewald Synthesis of Ethyl Ester Intermediate Causality: This protocol

utilizes a basic catalyst (morpholine) to facilitate the initial Knoevenagel condensation between

the ketone and the active methylene of the cyanoacetate.[12] The subsequent nucleophilic

attack and cyclization involving sulfur are also base-promoted. Ethanol serves as a suitable

polar protic solvent for all reactants.

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add

the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.).

Solvent: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of ketone).

Catalyst Addition: Slowly add morpholine (1.0 eq.) to the stirred mixture at room temperature.

An exothermic reaction may be observed.

Reaction: Heat the reaction mixture to 45-50°C and stir for 3-5 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).[8]

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold

water to precipitate the product.

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to

yield the pure ethyl 2-aminothiophene-3-carboxylate derivative.

Ester Hydrolysis (Saponification)
To obtain the target carboxylic acid, the synthesized ester must be hydrolyzed. Causality:

Saponification is a robust method for ester cleavage. A strong base (NaOH) acts as a

nucleophile, attacking the ester's carbonyl carbon. The subsequent acidification step is crucial

to protonate the carboxylate salt intermediate, causing the free carboxylic acid to precipitate

from the aqueous solution.

Setup: Suspend the ethyl 2-aminothiophene-3-carboxylate ester (1.0 eq.) in an aqueous

solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq.).

Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor

by TLC).
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Workup: Cool the reaction mixture in an ice bath.

Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the

solution is acidic (pH ~3-4). The 2-aminothiophene-3-carboxylic acid will precipitate as a

solid.

Purification: Filter the solid, wash thoroughly with cold water to remove salts, and dry under

vacuum.

Chemical Reactivity and Stability
The molecule's reactivity is governed by its three functional components. The amino group is a

potent nucleophile and can react with electrophiles (e.g., aldehydes, acyl chlorides). The

carboxylic acid can undergo esterification or be converted to an amide. The thiophene ring can

undergo electrophilic aromatic substitution, although its reactivity is modulated by the attached

groups. The compound should be stored in a cool, dry, dark place to prevent degradation.[2]

Analytical Methodologies
Robust analytical methods are required for quality control, purity assessment, and

quantification in complex matrices. High-Performance Liquid Chromatography (HPLC) is the

method of choice.

Protocol: HPLC-UV Analysis Causality: Due to the compound's polar and ionizable nature, a

mixed-mode or HILIC column is often superior to traditional reversed-phase (C18) columns, as

it provides better retention and peak shape for such analytes.[13] A slightly acidic mobile phase

ensures the carboxylic acid is protonated and interacts predictably with the stationary phase.

Instrumentation: A standard HPLC system with a UV detector.

Column: A mixed-mode HILIC column (e.g., Amaze TH, 4.6 x 100 mm, 5 µm).[13]

Mobile Phase: An isocratic mixture of 80% Acetonitrile and 20% aqueous buffer (e.g., 10 mM

Ammonium Acetate, pH adjusted to 4.8).[13]

Flow Rate: 1.0 mL/min.

Detection: UV detector set at the compound's λmax (approx. 260 nm).
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Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g.,

a mixture of water/acetonitrile) and filter through a 0.45 µm syringe filter before injection.

Quantification: Use an external standard calibration curve prepared from a certified reference

standard of 2-aminothiophene-3-carboxylic acid.
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Caption: General workflow for the HPLC-UV analysis of the title compound.
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Relevance in Drug Discovery and Materials Science
2-Aminothiophene-3-carboxylic acid is not merely a laboratory curiosity; it is a validated and

highly valuable scaffold in applied chemistry.

Medicinal Chemistry: It is a key intermediate in the synthesis of pharmaceuticals.[2]

Derivatives of this core structure have demonstrated a wide array of biological activities:

Anticancer Agents: Ester derivatives have been identified as novel cytostatic agents with

unusual selectivity for certain cancer cell lines, including T-cell lymphoma and prostate

cancer, where they can induce apoptosis.[14][15]

Anti-inflammatory Drugs: The scaffold is present in non-steroidal anti-inflammatory drugs

(NSAIDs) like Tinoridine.[16]

Antimicrobial Agents: The 2-aminothiophene motif is a common feature in compounds with

antibacterial and antifungal properties.[16]

CNS Agents: The structure is integral to allosteric modulators of adenosine receptors,

which have applications in neurological disorders.[16]

Materials Science: Beyond pharmaceuticals, the reactive functional groups allow it to serve

as a building block for dyes and agrochemicals, where the thiophene core provides chemical

stability and contributes to the final product's activity.[2]

Safety and Handling
Proper handling is essential to ensure laboratory safety.

Hazards: The compound may cause irritation to the eyes, skin, and respiratory system.[1]

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant

gloves, and a lab coat. When handling the powder, use a dust mask or work in a ventilated

hood to avoid inhalation.[4]

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after

handling.
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Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area,

away from light and incompatible substances like strong oxidizing agents.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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